3,5-Dichloro-4-hydroxybenzaldehyde oxime
Description
Significance of Oxime Functional Groups in Synthetic Strategy
The oxime functional group is a versatile tool in the arsenal (B13267) of a synthetic organic chemist. Its utility stems from its ability to be transformed into a variety of other functional groups. For instance, aldoximes can be readily dehydrated to form nitriles, which are themselves valuable precursors for amines, carboxylic acids, and various nitrogen-containing heterocycles. nih.govorganic-chemistry.orgresearchgate.net The Beckmann rearrangement, a classic named reaction in organic chemistry, utilizes oximes to produce amides, a fundamental linkage in peptides and various pharmaceuticals. jk-sci.comwikipedia.orgalfa-chemistry.com Furthermore, the nitrogen and oxygen atoms of the oxime group can participate in a range of cyclization reactions, and the N-O bond can be cleaved to generate iminyl radicals, which are reactive intermediates in advanced synthetic methodologies. nsf.gov
Overview of Substituted Benzaldehyde (B42025) Oximes as Key Intermediates
Substituted benzaldehyde oximes are a subclass of oximes that have garnered considerable attention due to their role as key intermediates in the synthesis of a wide array of organic molecules. The nature and position of the substituents on the benzene (B151609) ring can significantly influence the reactivity of the oxime functional group. nih.govnih.gov Electron-withdrawing or electron-donating groups can affect the electronic properties of the C=N bond, thereby influencing the rates and outcomes of reactions such as the Beckmann rearrangement and dehydration to nitriles. nih.gov This tunability makes substituted benzaldehyde oximes valuable building blocks in the targeted synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. medcraveonline.comrsc.org
Rationale for Focused Investigation of 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) Oxime
The specific structural features of 3,5-Dichloro-4-hydroxybenzaldehyde oxime provide a compelling rationale for its focused investigation. The presence of two chlorine atoms, which are strong electron-withdrawing groups, is expected to significantly impact the electronic nature of the aromatic ring and, consequently, the reactivity of the oxime moiety. nih.gov This substitution pattern can influence the acidity of the phenolic hydroxyl group and the susceptibility of the oxime to nucleophilic or electrophilic attack.
Furthermore, chlorinated phenolic compounds are known to exhibit a range of biological activities, and their investigation is of interest in medicinal chemistry and toxicology. nih.govacs.org The conversion of this compound to its corresponding nitrile, 3,5-dichloro-4-hydroxybenzonitrile, would yield a compound that could serve as a precursor to various pharmaceuticals and agrochemicals. Substituted benzonitriles are known to be important pharmacophores and are used in the manufacturing of various industrial products. medcraveonline.comnih.gov The unique combination of a hydroxyl group and two chlorine atoms on the benzaldehyde oxime scaffold suggests potential for novel reactivity and the synthesis of compounds with interesting biological or material properties, thus warranting a detailed chemical investigation.
Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2NO2 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2,6-dichloro-4-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H/b10-3+ |
InChI Key |
OUQMWSWJOUQUSS-XCVCLJGOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)/C=N/O |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C=NO |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3,5 Dichloro 4 Hydroxybenzaldehyde Oxime
Strategies for the Preparation of the 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) Precursor
The synthesis of the key precursor, 3,5-dichloro-4-hydroxybenzaldehyde, can be achieved through several strategic routes, primarily involving the introduction of chloro and formyl groups onto a phenolic backbone.
Halogenation and Hydroxylation Approaches to Substituted Benzaldehydes
One prominent strategy for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde involves the direct halogenation of a pre-existing hydroxybenzaldehyde or the formylation of a di-chlorinated phenol (B47542).
The direct chlorination of 4-hydroxybenzaldehyde (B117250) is a potential route. This electrophilic aromatic substitution is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the formyl group, chlorination is directed to the ortho positions, yielding the desired 3,5-dichloro-4-hydroxybenzaldehyde.
Alternatively, the synthesis can commence with 2,6-dichlorophenol. The introduction of the formyl group at the para position can be accomplished through various formylation reactions. The Reimer-Tiemann reaction , which employs chloroform (B151607) (CHCl₃) in a basic solution, is a classic method for the ortho-formylation of phenols. However, when the ortho positions are blocked, as in 2,6-dichlorophenol, the reaction can be directed to the para position, albeit often with modest yields. The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile.
Another effective formylation method is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. For a substrate like 2,6-dichlorophenol, the reaction would introduce the formyl group at the para position to yield 3,5-dichloro-4-hydroxybenzaldehyde. The Vilsmeier-Haack reaction is often favored for its milder conditions and higher yields compared to the Reimer-Tiemann reaction for certain substrates.
A multi-step approach can also be employed, starting with the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride to yield ethyl 3,5-dichloro-4-hydroxybenzoate. This is followed by saponification to the corresponding carboxylic acid and subsequent decarboxylation to 2,6-dichlorophenol, which can then be formylated as described above.
| Formylation Method | Starting Material | Reagents | Typical Yield |
| Reimer-Tiemann Reaction | 2,6-Dichlorophenol | CHCl₃, NaOH | Moderate |
| Vilsmeier-Haack Reaction | 2,6-Dichlorophenol | DMF, POCl₃ | Good to Excellent |
Selective Oxidation Pathways to 4-Hydroxybenzaldehyde Derivatives
An alternative synthetic avenue involves the selective oxidation of a methyl group in a suitably substituted cresol (B1669610) derivative. For the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde, the starting material would be 3,5-dichloro-4-methylphenol.
The selective oxidation of the para-methyl group to a formyl group can be achieved using various oxidizing agents. This transformation is a critical step in the industrial synthesis of many substituted 4-hydroxybenzaldehydes. A common approach involves the use of a cobalt-based catalyst in the presence of a base and an oxygen source. This method allows for the selective oxidation of the methyl group while leaving the aromatic ring and other substituents intact.
Another approach is the catalytic oxidation using copper-mediated systems. For instance, the oxidation of 2,4,6-trimethylphenol (B147578) to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) has been successfully demonstrated using catalytic amounts of copper(II) chloride in the presence of a base and an oxidizing agent like hydrogen peroxide. A similar strategy could be adapted for the oxidation of 3,5-dichloro-4-methylphenol.
The reaction conditions, including the choice of catalyst, solvent, temperature, and oxidant, are crucial for achieving high selectivity and yield. Over-oxidation to the corresponding carboxylic acid is a common side reaction that needs to be carefully controlled.
| Oxidation Strategy | Starting Material | Key Reagents | Potential Advantages |
| Cobalt-Catalyzed Oxidation | 3,5-Dichloro-4-methylphenol | Cobalt salt, Base, O₂ | High selectivity for the formyl group |
| Copper-Mediated Oxidation | 3,5-Dichloro-4-methylphenol | CuCl₂, Base, H₂O₂ | Milder reaction conditions |
Oximation Procedures for 3,5-Dichloro-4-hydroxybenzaldehyde Oxime Synthesis
Classical Condensation Reactions with Hydroxylamine (B1172632) Derivatives
The most common method for the synthesis of oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The base, often sodium hydroxide (B78521) or sodium carbonate, is necessary to liberate the free hydroxylamine, which then acts as the nucleophile.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to form the C=N double bond of the oxime. The presence of two chlorine atoms on the aromatic ring of 3,5-dichloro-4-hydroxybenzaldehyde makes the carbonyl carbon more electrophilic, which can facilitate the initial nucleophilic attack.
Solvent and pH Effects on Oxime Formation Kinetics and Yield
The kinetics and yield of oxime formation are significantly influenced by the reaction solvent and the pH of the medium. The reaction rate is generally pH-dependent, with an optimal pH range typically between 4 and 6. At lower pH, the concentration of the free, nucleophilic hydroxylamine is reduced due to protonation of its nitrogen atom. Conversely, at higher pH, while the concentration of free hydroxylamine is high, the rate-limiting dehydration step can be slower.
The choice of solvent also plays a crucial role. Protic solvents like ethanol (B145695) and water are commonly used as they can solvate the ionic reagents and intermediates. The reaction of phenylhydroxylamine with various benzaldehydes has been shown to have a pH-rate profile where the rate-determining step is the dehydration of the intermediate. For electron-deficient benzaldehydes, the reaction kinetics can be influenced by the electronic nature of the substituents.
| Parameter | Effect on Oximation | General Observation |
| pH | Influences the concentration of free hydroxylamine and the rate of dehydration. | Optimal pH is typically in the slightly acidic range (4-6). |
| Solvent | Affects the solubility of reactants and stabilization of intermediates. | Protic solvents like ethanol and water are commonly employed. |
Green Chemistry Approaches: Catalyst-Free and Aqueous Media Syntheses
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For oxime synthesis, this has led to the exploration of catalyst-free and aqueous media-based approaches.
Several studies have demonstrated the successful synthesis of oximes in water without the need for a catalyst. These methods are highly desirable as they reduce the use of hazardous organic solvents and catalysts, simplifying the work-up procedure and minimizing waste. The reaction of aldehydes with hydroxylamine hydrochloride can proceed efficiently in water, often with high yields.
Microwave-assisted synthesis has also emerged as a powerful green chemistry tool for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for oxime synthesis. These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. For instance, the microwave-assisted reaction of substituted benzaldehydes with hydroxylamine hydrochloride has been shown to produce oximes in high yields in a matter of minutes.
| Green Synthesis Approach | Key Features | Reported Advantages |
| Aqueous Media Synthesis | Utilizes water as the solvent. | Environmentally friendly, simplified work-up. |
| Catalyst-Free Synthesis | Avoids the use of external catalysts. | Reduced cost and environmental impact. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Shorter reaction times, often higher yields. |
Novel Synthetic Routes and Mechanistic Investigations
The synthesis of oximes, including this compound, is a cornerstone reaction in organic chemistry. While the classical condensation of hydroxylamine with an aldehyde or ketone remains a fundamental approach, contemporary research focuses on developing novel routes that offer greater control over stereochemistry, explore new reaction pathways, and provide deeper mechanistic understanding. byjus.comwikipedia.org These investigations are crucial for optimizing synthetic strategies and accessing diverse molecular architectures.
Photochemistry offers unique pathways to complex molecules by accessing excited states that are unavailable through thermal reactions. In the context of oxime synthesis and modification, photochemical rearrangements represent an innovative frontier. These methods can lead to significant structural changes, yielding products not accessible through conventional means.
One such pathway is the Norrish-Yang reaction, a photoactivated process that typically involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a four-membered ring. nih.govacs.org Research on 2-(hydroxyimino)aldehydes has demonstrated that this reaction can be guided to produce cyclobutanol (B46151) oximes chemoselectively, avoiding the fragmentation side-reactions that often plague photocyclizations of aldehydes. nih.govacs.org This approach highlights the potential for using light to construct complex cyclic systems bearing the oxime functionality.
Another significant photochemical transformation is the photo-Beckmann rearrangement. Unlike the acid-catalyzed Beckmann rearrangement, the photochemical variant can proceed through different intermediates, such as an oxazirane, leading to the formation of lactams from cyclic ketoximes. cdnsciencepub.com Studies have shown that irradiating cycloalkanone oximes in methanol (B129727) can yield the corresponding lactams. cdnsciencepub.com A key distinction is that for unsymmetrically substituted cyclic oximes, the photoreaction can produce a mixture of both possible lactam isomers, whereas the classic rearrangement is typically selective. cdnsciencepub.com
More recently, a novel method for the direct, protecting-group-free synthesis of α-tertiary hydroxy oximes has been developed utilizing a photochemical 1,3-boronate rearrangement. sioc.ac.cnresearchgate.net This process involves the formation of a tetracoordinate boron complex between an α-keto phenylacetaldoxime and a boronic acid. Visible light irradiation excites this complex, facilitating an intramolecular 1,3-migration to generate the α-tertiary hydroxy oxime product in high yields. sioc.ac.cn
Table 1: Examples of Photochemical Reactions Involving Oxime-Related Structures
| Reaction Type | Substrate Example | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Norrish-Yang Cyclization | 2-(Hydroxyimino)aldehydes | UV Light (λ = 365 nm) | Cyclobutanol Oximes | nih.govacs.org |
| Photo-Beckmann Rearrangement | Cycloalkanone Oximes | Irradiation in Methanol | Lactams | cdnsciencepub.com |
The C=N double bond of an oxime gives rise to geometric stereoisomers, designated as E (entgegen) and Z (zusammen). wikipedia.org These isomers can exhibit different physical properties and biological activities, making their selective synthesis a topic of significant interest. thieme-connect.com While many oximation methods yield a mixture of isomers, several strategies have been developed to control the stereochemical outcome. researchgate.net
One effective method for achieving high stereoselectivity involves the use of specific catalysts in the reaction between a carbonyl compound and hydroxylamine hydrochloride. Research by Sharghi and Hosseini Sarvari demonstrated that the choice of catalyst can direct the formation towards either the E or Z isomer. thieme-connect.comresearchgate.netthieme-connect.com Specifically, using copper(II) sulfate (B86663) (CuSO₄) as a catalyst at elevated temperatures tends to produce the E isomer of aldoximes. Conversely, employing potassium carbonate (K₂CO₃) favors the formation of the Z isomer. thieme-connect.comthieme-connect.com
Acid-catalyzed isomerization is another approach to control stereochemistry. Mixtures of E and Z isomers of aryl alkyl ketoximes can be converted almost exclusively to the E isomer. google.com This is achieved by treating a solution of the isomer mixture in an anhydrous organic solvent with a protic or Lewis acid, which selectively precipitates the E isomer as an immonium salt. Subsequent neutralization recovers the pure E isomer. google.com
Furthermore, photochemical methods have been developed to access the thermodynamically less stable Z-isomers, which are often difficult to obtain through classical synthesis. nih.gov Visible-light-mediated energy transfer catalysis can be used to achieve E-to-Z photoisomerization of aryl oximes. This mild and general method provides facile access to Z-oximes, opening up possibilities for subsequent regio- and chemoselective reactions that are complementary to those of the more common E-isomers. nih.gov
Table 2: Methodologies for Stereoselective Oxime Synthesis
| Method | Reagents/Conditions | Predominant Isomer | Substrate Type | Reference |
|---|---|---|---|---|
| Catalytic Oximation | Hydroxylamine HCl, CuSO₄, 90 °C | E | Aldehydes | thieme-connect.com |
| Catalytic Oximation | Hydroxylamine HCl, K₂CO₃ | Z | Aldoximes & Ketoximes | thieme-connect.com |
| Acid-Catalyzed Isomerization | Anhydrous HCl or Lewis Acid in Ether | E | Aryl Alkyl Ketoximes | google.com |
The formation of an oxime from an aldehyde or ketone and hydroxylamine is a well-understood nucleophilic addition-elimination reaction. byjus.comthieme-connect.com The reaction proceeds in a stepwise manner, and its rate is typically pH-dependent.
The mechanism initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the aldehyde (in this case, 3,5-Dichloro-4-hydroxybenzaldehyde). masterorganicchemistry.comscribd.com This step is analogous to the formation of imines and hydrazones. The lone pair of electrons on the nitrogen atom adds to the carbonyl carbon, and simultaneously, the pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. masterorganicchemistry.comchemtube3d.com
Following the initial addition, a series of proton transfers occurs. masterorganicchemistry.comchemtube3d.com A proton is transferred from the newly attached nitrogen atom to the oxygen atom, a process that can be facilitated by the solvent or other species in the reaction mixture. This results in a neutral aminoalcohol intermediate.
The final stage of the mechanism is the elimination of a water molecule to form the C=N double bond of the oxime. The oxygen of the hydroxyl group is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, leading to the formation of the oxime and regenerating the acid catalyst. masterorganicchemistry.com
Nucleophilic Attack: The nitrogen of hydroxylamine attacks the carbonyl carbon. scribd.com
Proton Transfer: Protons are shuttled to form a neutral aminoalcohol intermediate. masterorganicchemistry.com
Protonation of Oxygen: The hydroxyl group of the intermediate is protonated.
Elimination: The nitrogen lone pair assists in the elimination of a water molecule, forming the C=N double bond. chemtube3d.com
Chemical Reactivity and Derivatization Pathways of 3,5 Dichloro 4 Hydroxybenzaldehyde Oxime
Transformations of the Oxime Functional Group
The oxime group (C=N-OH) is a versatile functional group that can undergo oxidation, reduction, and rearrangement reactions, in addition to forming various derivatives through reactions at its hydroxyl component.
Oxidation Reactions to Nitriles: Mechanistic Studies
The oxidation of aldoximes, such as 3,5-dichloro-4-hydroxybenzaldehyde (B186874) oxime, provides a direct route to the corresponding nitriles. This transformation is a dehydration process that can be achieved using a variety of reagents. While specific mechanistic studies on 3,5-dichloro-4-hydroxybenzaldehyde oxime are not extensively detailed in the literature, the general mechanisms for aldoxime-to-nitrile conversion are well-established.
One common pathway involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, which can efficiently oxidize aldoximes. researchgate.net The reaction proceeds through the formation of an intermediate that facilitates the elimination of water, yielding the nitrile. The mechanism is thought to involve the activation of the oxime's hydroxyl group, making it a better leaving group, followed by a concerted elimination. Other methods utilize reagents that promote dehydration, effectively removing the elements of water from the oxime functional group to form the carbon-nitrogen triple bond of the nitrile. organic-chemistry.org
Table 1: Reagents for Oxidation of Aldoximes to Nitriles
| Reagent Class | Example Reagent | General Conditions | Product |
| Hypervalent Iodine | Iodobenzene diacetate (PhI(OAc)₂) | Methanol (B129727), catalytic acid | 3,5-Dichloro-4-hydroxybenzonitrile |
| Phosphonium-based | Propylphosphonic anhydride (B1165640) (T3P) | Mild conditions | 3,5-Dichloro-4-hydroxybenzonitrile |
| Sulfur-based | Thionyl chloride (SOCl₂) | Amine base | 3,5-Dichloro-4-hydroxybenzonitrile |
Reduction Reactions to Amines: Selectivity and Catalysis
The reduction of oximes is a valuable method for synthesizing primary amines. For this compound, this would yield (4-amino-3,5-dichlorophenyl)methanol. However, the catalytic reduction of oximes presents significant challenges related to selectivity. researchgate.netnih.gov A primary competing reaction is the reductive cleavage of the weak nitrogen-oxygen (N-O) bond, which can lead to the formation of imine intermediates that are subsequently reduced to the amine, or other side products. nih.govresearchgate.net
Achieving high selectivity for the desired amine requires careful selection of the catalyst and reaction conditions. Heterogeneous catalysts, such as those based on platinum (e.g., Adam's catalyst, PtO₂) or palladium on carbon (Pd/C), are often employed. nih.gov The reaction is typically carried out under a hydrogen atmosphere. The presence of acid can influence the reaction pathway; in strongly acidic media, palladium catalysts may favor N-O bond cleavage. nih.gov Therefore, controlling the pH and choosing a suitable catalyst are crucial for maximizing the yield of the primary amine while minimizing over-reduction and side reactions. researchgate.net
Table 2: Catalytic Systems for Oxime Reduction
| Catalyst | Reductant | Key Challenge | Desired Product |
| Platinum Oxide (Adam's Catalyst) | H₂ | N-O bond cleavage | (4-Amino-3,5-dichlorophenyl)methanol |
| Palladium on Carbon (Pd/C) | H₂ | Potential for imine intermediates | (4-Amino-3,5-dichlorophenyl)methanol |
| Nickel-based catalysts (e.g., Raney Ni) | H₂ | Over-reduction | (4-Amino-3,5-dichlorophenyl)methanol |
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is an acid-catalyzed reaction that converts oximes into amides or nitriles. wikipedia.orgbyjus.com The outcome of the reaction depends on the starting material; oximes derived from ketones yield amides, while those derived from aldehydes, such as this compound, typically undergo a variation of this rearrangement that results in the formation of a nitrile. byjus.commasterorganicchemistry.com
Formation of Oxime Esters and Ethers: Synthetic Utility and Scope
The hydroxyl group of the oxime is nucleophilic and can react with electrophiles to form oxime esters and ethers. These derivatives are synthetically useful as intermediates. For instance, converting the hydroxyl group to an acetate (B1210297) or a sulfonate ester makes it a better leaving group, facilitating reactions like the Beckmann rearrangement under milder conditions. masterorganicchemistry.com
Oxime Esters: These are typically formed by reacting the oxime with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base.
Oxime Ethers: These are synthesized by alkylating the oxime with an alkyl halide or another alkylating agent under basic conditions. The formation of an O-(5-chloro-2,4-dinitro-phenyl)-oxime derivative of 3,5-dichloro-4-hydroxybenzaldehyde has been reported, demonstrating the feasibility of this reaction pathway. chemsrc.com
These derivatizations not only modify the reactivity of the oxime but can also be used to introduce specific functionalities into the molecule or to act as protecting groups during multi-step syntheses.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the aromatic ring provides a second site for chemical modification, primarily through reactions that target its acidic proton and nucleophilic oxygen.
Esterification and Etherification Reactions: Regioselectivity and Conditions
The phenolic -OH group of this compound can undergo esterification and etherification. A key consideration in these reactions is regioselectivity: the reaction could potentially occur at the phenolic hydroxyl group or the oxime hydroxyl group. Generally, the phenolic hydroxyl is more acidic than the oxime hydroxyl, allowing for its selective deprotonation with a suitable base, followed by reaction with an electrophile.
Esterification: The phenolic group can be converted to an ester by reacting the molecule with an acyl chloride or anhydride. The reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl or carboxylic acid byproduct.
Etherification: The formation of a phenolic ether (Williamson ether synthesis) involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then reacts with an alkyl halide or another alkylating agent to form the ether. The conditions for such reactions can be controlled to favor etherification of the phenolic group selectively. google.com For instance, using a base that is strong enough to deprotonate the phenol but not the oxime can ensure the reaction occurs at the desired location.
Table 3: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Base | Product Type |
| Esterification | Acetyl chloride | Pyridine | Phenolic Ester |
| Etherification | Methyl iodide | Potassium carbonate | Phenolic Ether |
| Etherification | Benzyl bromide | Sodium hydroxide | Phenolic Ether |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The presence of both a hydroxyl (-OH) group and an oxime (-CH=NOH) group in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the oxime group can act as hydrogen bond acceptors.
These interactions can significantly influence the molecule's physical properties and reactivity. Intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates in the solid state and in solution, affecting properties such as melting point and solubility. The specific geometry and strength of these hydrogen bonds are influenced by the electronic effects of the chlorine atoms on the benzene (B151609) ring.
From a reactivity standpoint, hydrogen bonding can modulate the electron density of the aromatic ring and the reactivity of the functional groups. For instance, hydrogen bonding to the oxime nitrogen can influence its nucleophilicity and its role in directing incoming electrophiles. Similarly, the acidity of the phenolic hydroxyl group is affected by its participation in hydrogen bonding. While direct crystallographic or detailed spectroscopic studies on this compound are not extensively reported in the literature, the behavior of analogous substituted benzaldehyde (B42025) oximes suggests that a complex network of hydrogen bonds would be a defining feature of its molecular structure and chemical behavior.
Electrophilic Aromatic Substitution on the Dichlorobenzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The outcome of such reactions is governed by the directing and activating or deactivating effects of the existing substituents: the hydroxyl group, the two chlorine atoms, and the oxime group.
The hydroxyl group is a powerful activating group and an ortho-, para- director due to its ability to donate electron density to the ring through resonance. The chlorine atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance. The oxime group is generally considered to be a deactivating group due to the electronegativity of the nitrogen and oxygen atoms, and its directing effect can be complex.
Given the substitution pattern, the position of further electrophilic attack is directed to the carbons ortho to the strongly activating hydroxyl group (positions 2 and 6). However, these positions are already occupied by chlorine atoms. Therefore, electrophilic substitution is anticipated to be challenging and would likely require forcing conditions.
Further Halogenation Studies
Further halogenation of this compound would involve the introduction of additional halogen atoms onto the aromatic ring. Given that the most activated positions (ortho to the hydroxyl group) are blocked, substitution would have to occur at the remaining positions. However, the cumulative deactivating effect of the two existing chlorine atoms and the oxime group would likely render the ring highly resistant to further electrophilic halogenation under standard conditions. No specific studies detailing the further halogenation of this particular oxime have been prominently reported.
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic examples of electrophilic aromatic substitution. The introduction of a nitro (-NO2) or a sulfonic acid (-SO3H) group onto the ring would be subject to the same directing and activating effects mentioned previously.
Nucleophilic Aromatic Substitution Involving Chlorine Atoms
Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for this compound, involving the displacement of one or both chlorine atoms by a nucleophile. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms).
In this molecule, the hydroxyl group is an electron-donating group, which disfavors SNAr. However, the oxime group and the other chlorine atom can exert electron-withdrawing effects. The viability of nucleophilic aromatic substitution on this substrate would depend on the balance of these electronic effects and the strength of the incoming nucleophile.
Substituent Effects on Reactivity and Yield
The success of a nucleophilic aromatic substitution reaction on this compound would be highly dependent on the nature of the substituents present on the ring. The electron-donating hydroxyl group deactivates the ring towards nucleophilic attack. Conversely, the oxime group, particularly if protonated or complexed, could enhance the ring's electrophilicity.
The position of the substituents is also critical. For SNAr to be efficient, electron-withdrawing groups are most effective when they are ortho or para to the leaving group, as this allows for the stabilization of the negatively charged Meisenheimer complex intermediate through resonance. In this compound, the hydroxyl group is para to one chlorine and ortho to the other, while the oxime is para to the hydroxyl group. This complex substitution pattern makes it difficult to predict the precise outcome of SNAr reactions without specific experimental data. The yield of any potential substitution product would be influenced by the reaction conditions, the nature of the nucleophile, and the intricate electronic interplay of the substituents on the aromatic ring.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. While specific crystallographic data for 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) oxime is not widely available in the primary literature, the structural characteristics of analogous compounds, such as other halogenated benzaldehyde (B42025) oximes, provide valuable insights into its expected solid-state behavior.
The molecular conformation of 3,5-Dichloro-4-hydroxybenzaldehyde oxime is largely dictated by the geometry of the benzene (B151609) ring and the oxime functional group. The benzene ring is expected to be planar, with the hydroxyl, chloro, and formyl oxime substituents attached. The relative orientation of the oxime group (-CH=NOH) can lead to different isomers (syn and anti).
Hydrogen bonding is a key directional interaction that governs the supramolecular assembly of oximes in the solid state. The hydroxyl group of the oxime and the phenolic hydroxyl group are both capable of acting as hydrogen bond donors. The nitrogen atom of the oxime is a primary hydrogen bond acceptor.
Based on studies of related oximes, it is anticipated that this compound would form robust hydrogen-bonded networks. Common motifs include dimers, where two oxime molecules are linked via O-H···N hydrogen bonds, and catemers, which are chain-like structures. The presence of the phenolic hydroxyl group introduces additional possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks. For instance, in the crystal structure of 4-hydroxybenzaldehyde (B117250) oxime, molecules are linked by O-H···N and O-H···O hydrogen bonds, forming a layered structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR spectroscopy provides information about the different types of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton.
The aromatic region would likely display a singlet for the two equivalent protons on the benzene ring, a consequence of the symmetrical substitution pattern. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the oxime group, and the electron-donating effect of the hydroxyl group.
The proton of the oxime group (-CH=NOH) would also give rise to a characteristic signal. Its chemical shift can provide information about the isomeric form (E/Z) of the oxime. The hydroxyl proton signal is often broad and its position can be concentration and solvent dependent.
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbon of the oxime group, and the four distinct carbon environments in the substituted benzene ring.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms would be shifted to a lower field, while the carbon attached to the hydroxyl group would be shifted to a higher field. The carbon of the formyl oxime group would also have a characteristic chemical shift.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed for unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Correlation of Vibrational Modes with Molecular Structure
The infrared spectrum of a molecule reveals its characteristic vibrational frequencies. For this compound, key functional groups, including the hydroxyl (-OH), oxime (-C=N-OH), and the substituted benzene ring, will exhibit distinct absorption bands.
In the absence of a specific FT-IR spectrum for the target oxime, data from the isomeric compound, 3,5-dichloro-2-hydroxybenzaldehyde, can offer insights into the vibrations of the dichlorinated hydroxy-substituted aromatic ring. nih.gov The spectrum of 3,5-dichloro-2-hydroxybenzaldehyde shows characteristic peaks at 3066 cm⁻¹ (aromatic C-H stretching), 1666 cm⁻¹ (C=O stretching), 1604 cm⁻¹ (aromatic C=C stretching), and various bands in the fingerprint region corresponding to C-Cl, C-O, and C-C bending and stretching vibrations. nih.gov
For this compound, the following vibrational modes are anticipated:
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group (-OH) of the oxime and the phenolic hydroxyl group. The broadening is typically due to intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond of the oxime functional group typically exhibits a medium to weak absorption band in the range of 1620-1690 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to multiple bands in the 1400-1600 cm⁻¹ region.
N-O Stretching: The nitrogen-oxygen single bond in the oxime group is expected to show a weak to medium absorption band around 930-960 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibrations will produce strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Data Table: Expected FT-IR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching | Oxime (-NOH) and Phenolic (-OH) | 3200-3600 | Broad, Medium-Strong |
| C-H Stretching | Aromatic Ring | 3000-3100 | Medium-Weak |
| C=N Stretching | Oxime | 1620-1690 | Medium-Weak |
| C=C Stretching | Aromatic Ring | 1400-1600 | Medium-Strong |
| N-O Stretching | Oxime | 930-960 | Weak-Medium |
| C-Cl Stretching | Aryl Halide | 600-800 | Strong |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy can also provide information about the conformational isomers of the oxime, specifically the (E) and (Z) isomers, which differ in the spatial arrangement of the hydroxyl group relative to the C=N double bond. These isomers can exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region. The presence of distinct conformers can lead to the appearance of additional or shifted bands in the spectrum. For benzaldehyde oxime, the (Z) and (E) isomers are known to exist. wikipedia.org The specific conformer of this compound that is more stable would likely be influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxime nitrogen or oxygen.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.
Common fragmentation pathways for aromatic oximes include cleavage of the N-O bond, the C-C bond between the aromatic ring and the oxime group, and rearrangements. researchgate.netnih.govnih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Proposed Structure | Fragmentation Pathway |
| [M]⁺ | Intact Molecule | Molecular Ion |
| [M-OH]⁺ | Loss of Hydroxyl Radical | Cleavage of the N-O bond |
| [M-NO]⁺ | Loss of Nitric Oxide | Rearrangement and cleavage |
| [Ar-C≡N]⁺ | Arylnitrile Cation | Cleavage of the C-C bond and rearrangement |
| [Ar]⁺ | Dichlorohydroxyphenyl Cation | Cleavage of the C-C bond |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is particularly valuable for confirming the elemental composition, including the number of chlorine atoms, based on the precise mass and isotopic distribution. The use of high-resolution systems like the Orbitrap mass spectrometer has become crucial in the analysis of complex organic molecules. acs.orgnih.gov
Collision-Induced Dissociation Mass Spectrometry (CID-MS) for Mechanistic Insights
Collision-induced dissociation mass spectrometry (CID-MS), often performed in tandem mass spectrometers, provides deeper insights into the fragmentation mechanisms of a molecule. In a CID experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This technique allows for the establishment of fragmentation pathways and the structural characterization of the fragment ions. The study of CID of deprotonated isoxazoles, which share some structural similarities with oximes, has revealed complex fragmentation dynamics. nih.gov For the target oxime, CID-MS would be instrumental in confirming the proposed fragmentation pathways and providing a detailed structural fingerprint.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.
For this compound, the presence of the aromatic ring, the oxime group, and the hydroxyl group, all in conjugation, will lead to characteristic electronic transitions. The primary electronic transitions expected are π → π* and n → π*.
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems. For substituted benzaldehydes, these transitions are well-documented. For example, 4-hydroxybenzaldehyde exhibits a λmax around 285 nm. researchgate.net The presence of the chlorine atoms and the oxime group in this compound is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzaldehyde due to the extension of the conjugated system and the electronic effects of the substituents.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.
The position of the λmax will be influenced by the solvent polarity and the pH of the solution, as these factors can affect the energy levels of the molecular orbitals.
Interactive Data Table: Expected UV-Visible Absorption for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Intensity |
| π → π | Conjugated Aromatic System | > 285 | High |
| n → π | C=N, C=O (from oxime) | Longer wavelength than π → π* | Low |
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational methods such as Density Functional Theory (DFT), which are widely used to predict molecular properties, no specific studies appear to have been published that focus on the detailed quantum chemical analysis of this particular oxime.
The requested in-depth analysis, encompassing geometry optimization, electronic structure, spectroscopic parameters, and reactivity descriptors, is a standard approach in modern computational chemistry to understand the behavior of novel or uncharacterized molecules. For instance, similar computational studies have been performed on other substituted benzaldehyde oximes, such as nitrobenzaldehyde oximes and various oxime ether derivatives. These studies typically provide valuable insights into the molecule's stable conformations, the distribution of electron density, and its potential chemical reactivity.
However, for this compound, the specific data required to populate the sections and subsections of a detailed computational analysis—including optimized geometric parameters (bond lengths and angles), Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap), Molecular Electrostatic Potential (MEP) maps, calculated NMR and vibrational frequencies, and global chemical activity descriptors—are not available in the public domain of scientific research.
While research exists for the precursor, 3,5-Dichloro-4-hydroxybenzaldehyde, and for the general chemistry of oximes, this information cannot be extrapolated to provide a scientifically accurate and specific analysis of the oxime derivative as requested. The addition of the oxime functional group significantly alters the electronic and structural properties of the parent aldehyde, necessitating a dedicated computational study.
Therefore, until specific research is conducted and published, a detailed article on the computational and theoretical investigations of this compound, as per the specified outline, cannot be generated. The field awaits investigation by theoretical and computational chemists to elucidate the unique properties of this compound.
Computational and Theoretical Investigations of 3,5 Dichloro 4 Hydroxybenzaldehyde Oxime
Reactivity Descriptors and Mechanistic Insights from Theoretical Models
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
A theoretical NBO analysis would be required to understand the electronic structure of 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) oxime. This analysis would quantify the donor-acceptor interactions, also known as hyperconjugation, between filled (donor) and unfilled (acceptor) orbitals. Key interactions to investigate would include those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the benzene (B151609) ring and the C=N bond. This would reveal the extent of electron delocalization, which influences the molecule's stability and reactivity. The analysis would provide data on charge distribution on each atom, offering insights into the molecule's electrophilic and nucleophilic sites.
Reaction Pathway Modeling and Transition State Analysis
Modeling the reaction pathways of 3,5-Dichloro-4-hydroxybenzaldehyde oxime would involve computationally intensive methods to map its potential energy surface for various reactions, such as hydrolysis, oxidation, or Beckmann rearrangement. This would involve locating the transition state structures for these reactions and calculating their activation energies. Such studies would elucidate the kinetic and thermodynamic feasibility of different chemical transformations, providing a theoretical foundation for its synthesis and degradation pathways. Without experimental or computational studies, no data on these pathways is available.
Investigation of Optical and Electronic Properties
Nonlinear Optical (NLO) Properties
The investigation into the NLO properties of this compound would require computational calculations of its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. These parameters determine a molecule's potential for applications in optical technologies. The presence of a π-conjugated system (the benzene ring) connected to both electron-donating (-OH) and electron-withdrawing/modulating groups (-C=N-OH, -Cl) suggests that the molecule could exhibit NLO properties, but quantitative values can only be determined through specific quantum chemical calculations.
Energy Gap and Electronic Transition Studies
To understand the electronic properties, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary to simulate the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*).
Substituent Effects: Quantitative Structure-Reactivity Relationships
Application of Hammett Equation and Other Linear Free Energy Relationships
To apply the Hammett equation, a series of related benzaldehyde (B42025) oximes with different substituents on the phenyl ring would need to be synthesized and their reaction rates or equilibrium constants measured. For this compound, the Hammett equation could be used to quantify the electronic effect of the two chlorine atoms and the hydroxyl group on the reactivity of the oxime functional group. This would involve correlating the logarithm of the reaction rate constants with the appropriate Hammett substituent constants (σ). Such an analysis would provide quantitative insight into how the substituents influence the reaction mechanism. This data is not currently available in the literature.
Correlation of Electronic and Steric Parameters with Chemical Behavior
The chemical behavior of this compound is intricately linked to its electronic and steric properties. Computational and theoretical investigations, primarily through methods like Density Functional Theory (DFT), provide profound insights into this relationship. By calculating various electronic and steric parameters, it is possible to predict and rationalize the reactivity, stability, and potential biological activity of the molecule.
Electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP) are crucial in understanding the chemical reactivity of this compound.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the oxime group and the oxygen of the hydroxyl group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential.
Quantitative Structure-Activity Relationship (QSAR) studies on benzaldehyde derivatives have demonstrated a strong correlation between electronic descriptors and their biological activity. For instance, the inhibitory activity of some benzaldehyde derivatives against certain enzymes has been shown to be influenced by the hydrophobicity and electronic effects of the substituents.
Below is a representative table of calculated electronic parameters for a substituted benzaldehyde oxime, analogous to what would be expected for this compound based on computational studies of similar molecules.
| Electronic Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.8 D |
| Mulliken Charge on O (oxime) | -0.45 e |
| Mulliken Charge on N (oxime) | -0.20 e |
Steric parameters, including bond lengths, bond angles, and dihedral angles, define the three-dimensional structure of a molecule and play a critical role in its interactions with other molecules. The arrangement of atoms in this compound, particularly the bulky chlorine atoms, can impose significant steric hindrance, influencing its ability to fit into active sites of enzymes or approach other reactants.
Crystallographic studies of closely related compounds, such as 3,5-dichloro-2-hydroxybenzaldehyde, provide valuable insights into the expected steric parameters. The presence of the chlorine atoms ortho to the hydroxyl group and meta to the oxime group will influence the planarity of the molecule and the rotational freedom of the oxime and hydroxyl groups.
For instance, the bond lengths within the benzene ring are expected to be in the typical range for aromatic systems, though minor distortions may occur due to the electronic effects of the substituents. The C-Cl bond lengths will be a key steric feature. The bond angles around the sp² hybridized carbons of the benzene ring and the oxime group will be approximately 120°, but steric repulsion between adjacent groups may cause slight deviations.
The dihedral angle between the plane of the benzene ring and the plane of the oxime group is another important steric parameter. Significant deviation from planarity can affect the conjugation between the aromatic ring and the oxime moiety, which in turn can influence the electronic properties and reactivity of the molecule.
The following table presents expected steric parameters for this compound, based on data from analogous halogenated benzaldehyde derivatives.
| Steric Parameter | Expected Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C=N Bond Length | ~1.28 Å |
| N-O Bond Length | ~1.41 Å |
| C-C-Cl Bond Angle | ~119° |
| C-C=N Bond Angle | ~121° |
| Benzene Ring - Oxime Dihedral Angle | ~15° |
Applications As a Synthetic Intermediate and Precursor in Chemical Synthesis
Role in the Synthesis of Diverse Organic Compounds
The strategic placement of reactive sites on the 3,5-dichloro-4-hydroxybenzaldehyde (B186874) oxime molecule makes it a key starting material for a range of organic compounds. It functions as a scaffold upon which further chemical complexity can be built.
The oxime functional group is a pivotal entry point for the synthesis of various nitrogen-containing heterocycles. researchgate.net Oximes can be transformed into a wide array of functional groups, including amides, nitriles, and nitrones, which are themselves precursors to heterocyclic systems. researchgate.netclockss.org
One of the most significant transformations of oximes is the Beckmann rearrangement , an acid-catalyzed reaction that converts an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.org In the case of 3,5-dichloro-4-hydroxybenzaldehyde oxime, this rearrangement would yield 3,5-dichloro-4-hydroxybenzamide. This amide can then participate in cyclization reactions to form various heterocyclic structures. The Beckmann rearrangement of an aldoxime can also lead to the formation of nitriles under certain conditions. wikipedia.orgscispace.com
Furthermore, oximes are known to participate in cyclization reactions to form five-membered rings. For instance, they can be converted into 1,2,4-oxadiazoles through reactions with appropriate reagents. clockss.org The inherent reactivity of the oxime group allows for its participation in intramolecular cyclization or cycloaddition reactions, leading to the formation of diverse heterocyclic frameworks. rsc.orgmdpi.com
| Reaction Type | Intermediate/Product | Potential Heterocycle Class | Reference |
|---|---|---|---|
| Beckmann Rearrangement | Amide (3,5-dichloro-4-hydroxybenzamide) | Oxazines, Diazines | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |
| Dehydration/Rearrangement | Nitrile (3,5-dichloro-4-hydroxybenzonitrile) | Triazoles, Tetrazoles | wikipedia.orgscispace.com |
| Cyclization | - | 1,2,4-Oxadiazoles | clockss.org |
| [2+2+2] Cycloaddition | - | Pyridines | mdpi.com |
The parent compound, 3,5-dichloro-4-hydroxybenzaldehyde, is recognized as a chemical "building block". carlroth.combiosynth.com The corresponding oxime retains this utility. The molecule's aromatic core, substituted with chlorine atoms and a hydroxyl group, provides a stable and functionalizable platform.
The hydroxyl group can be converted into an ether or ester, modifying the electronic properties and steric profile of the molecule. The chlorine atoms can potentially be displaced through nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functional groups. The oxime itself can be hydrolyzed back to the aldehyde, enabling a host of condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon framework and build more elaborate aromatic systems.
The conjugated system of the aromatic ring and the oxime's C=N double bond make this compound a potential intermediate in the synthesis of dyes and pigments. Molecules containing a quinone oxime chromophore are a known class of colorants. epa.gov The presence of the phenolic hydroxyl group, which can act as an auxochrome, further enhances its potential in this area. This group can modulate the color and improve the dye's affinity for fabrics. epa.gov
By coupling the diazonium salts with the phenolic ring of the oxime, it is possible to form azo dyes, a major class of synthetic colorants. libretexts.org The specific shade and properties of the resulting dye would be influenced by the dichlorinated and oxime-substituted phenol (B47542) structure. The inherent chemical functionality also makes it a candidate for creating specialized chemicals where a substituted phenolic core is required. The conjugated nature of quinone methide oximes, a related structural class, has been explicitly linked to their use in dye manufacturing. nih.gov
Ligand Chemistry and Coordination Complexes
The presence of both nitrogen and oxygen donor atoms makes this compound an excellent ligand for forming coordination complexes with a wide range of metal ions. Phenolic oximes are particularly noted for their rich coordination chemistry. researchgate.net
The synthesis of metal complexes with this ligand generally follows established procedures for other oxime-based ligands. researchgate.netasianpubs.org The typical method involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695). The reaction mixture may be heated to facilitate complex formation. ijstm.com The stoichiometry of the reactants (metal-to-ligand ratio) can be controlled to influence the structure of the final complex, leading to mononuclear or polynuclear species. nih.gov A wide variety of transition metal salts, such as chlorides, acetates, or sulfates of copper(II), nickel(II), cobalt(II), and zinc(II), can be used as precursors. ijstm.commdpi.com
| Metal Ion Source (Example) | Solvent | General Condition | Typical Product Type |
|---|---|---|---|
| Cu(CH₃COO)₂·H₂O | Ethanol | Reflux | Mononuclear or Binuclear Complex |
| NiCl₂·6H₂O | Methanol (B129727)/Water | Stirring at room or elevated temp. | Mononuclear Complex |
| Co(NO₃)₂·6H₂O | Ethanol | Reflux | Octahedral Complex |
| Zn(CH₃COO)₂·2H₂O | Ethanol | Stirring at room temp. | Tetrahedral Complex |
Phenolic oximes like this compound exhibit diverse and fascinating coordination behaviors. researchgate.netnih.gov The ligand can coordinate to a metal center through the nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group.
Bidentate Coordination: The most common coordination mode is as a mono-anionic bidentate ligand. researchgate.net This occurs upon deprotonation of the phenolic hydroxyl group, allowing the ligand to form a stable six-membered chelate ring with the metal ion via the phenolate (B1203915) oxygen and the oxime nitrogen.
Bridging and Higher Nuclearity: The oxime and phenolate groups are both capable of acting as bridging ligands between two or more metal centers. nih.gov This can lead to the formation of polynuclear complexes. For instance, the oximato group can bridge two metal ions, a behavior that is central to the formation of molecular magnets and mixed-valent species. nih.gov
Ligand Deprotonation: The ligand can exist in different protonation states. While coordination often involves the loss of the phenolic proton (mono-anionic), the oximic proton can also be lost under certain conditions, resulting in a di-anionic ligand. This versatility allows the ligand to adapt to the electronic requirements of different metal ions and stabilize various coordination geometries, including square planar, tetrahedral, and octahedral. openstax.orgjeeadv.ac.in The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction pH, and the presence of other coordinating species. researchgate.netat.ua
Catalytic Applications of Derived Metal Complexes
While specific research on the catalytic applications of metal complexes derived directly from this compound is not extensively documented, the broader class of oxime- and phenolate-ligated metal complexes has demonstrated significant catalytic activity in a variety of organic transformations. By analogy, it can be postulated that metal complexes of this compound could serve as catalysts in several important reaction types. The presence of both a phenolic oxygen and the nitrogen and oxygen atoms of the oxime group allows for the formation of stable chelate structures with a range of transition metals.
These hypothetical catalytic applications are predicated on the established reactivity of similar metal-ligand systems. The specific electronic and steric properties conferred by the dichloro- and hydroxy-substituents on the aromatic ring would likely modulate the catalytic activity and selectivity of the corresponding metal complexes.
Potential Catalytic Reactions:
Oxidation Reactions: Metal complexes are renowned for their ability to catalyze oxidation reactions. Complexes of this compound with metals such as manganese, cobalt, and iron could potentially catalyze the oxidation of various organic substrates, including alcohols, alkenes, and sulfides. The electron-withdrawing nature of the chlorine atoms could enhance the Lewis acidity of the metal center, thereby promoting catalytic turnover.
Epoxidation of Alkenes: Salen-type complexes, which share structural similarities with potential complexes of the subject oxime, are effective catalysts for the epoxidation of unfunctionalized olefins. It is conceivable that Schiff base complexes derived from this compound could exhibit similar catalytic prowess.
Carbon-Carbon Bond Forming Reactions: Palladium and copper complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The coordination of this compound to these metals could yield catalysts with unique solubility and stability profiles, potentially influencing reaction efficiency and catalyst lifetime.
A summary of potential catalytic applications for metal complexes of this compound is presented in the table below.
| Metal Center | Potential Catalytic Application | Substrate Class |
| Mn, Co, Fe | Oxidation Reactions | Alcohols, Alkenes, Sulfides |
| Ti, V | Epoxidation of Alkenes | Olefins |
| Pd, Cu | C-C Cross-Coupling Reactions | Aryl halides, Boronic acids, Alkynes |
| Ru, Rh | Hydrogenation/Transfer Hydrogenation | Ketones, Imines |
Advanced Materials Science Applications (Hypothetical/Potential)
The multifunctional nature of this compound also suggests its potential as a building block for advanced materials. The following sections explore hypothetical applications in polymers and supramolecular assemblies, based on the known reactivity of its constituent functional groups.
Precursor for Polymers or Oligomers with Specific Electronic Properties
The structure of this compound contains polymerizable functional groups, namely the phenolic hydroxyl group and the oxime moiety. These groups can participate in step-growth polymerization reactions to form polyesters, polyethers, or polyoximes.
The incorporation of the dichlorinated aromatic ring into a polymer backbone is of particular interest for tuning the electronic properties of the resulting material. The electron-withdrawing chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can influence properties such as conductivity, charge transport, and optical absorption.
Potential Polymer Architectures and Their Properties:
Poly(arylene ether oxime)s: The phenolic hydroxyl group could be utilized in nucleophilic aromatic substitution reactions with activated aryl halides to form poly(arylene ether)s. The resulting polymers would possess high thermal stability and chemical resistance, characteristic of this class of materials. The oxime group would be a pendant functionality that could be used for further post-polymerization modification or for cross-linking.
Polyesters: Esterification of the hydroxyl group with dicarboxylic acids or their derivatives would lead to the formation of polyesters. The rigidity of the aromatic backbone and the potential for intermolecular interactions could result in materials with high melting points and good mechanical strength.
Conjugated Polymers: While the oxime itself does not directly contribute to conjugation, it could be a linking group in a larger conjugated system. For instance, polymerization with other aromatic monomers could lead to polymers with extended π-systems. The electronic properties of such polymers would be highly dependent on the nature of the co-monomers.
The potential influence of the substituents on the electronic properties of hypothetical polymers is summarized below.
| Substituent/Functional Group | Potential Influence on Polymer Properties |
| Dichloro Aromatic Ring | Enhanced thermal stability, altered solubility, modification of HOMO/LUMO levels, potential for halogen bonding. |
| Phenolic Hydroxyl Group | Site for polymerization (polyethers, polyesters), potential for hydrogen bonding. |
| Oxime Group | Site for polymerization (polyoximes), potential for metal coordination, post-polymerization modification. |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. The functional groups present in this compound make it an excellent candidate for the construction of supramolecular assemblies.
Key Non-Covalent Interactions:
Hydrogen Bonding: The hydroxyl and oxime groups are both capable of acting as hydrogen bond donors and acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the solid state. The specific hydrogen bonding motifs would depend on the steric and electronic environment around these functional groups.
Halogen Bonding: The chlorine atoms on the aromatic ring can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. This interaction can be a powerful tool for directing the assembly of molecules in the solid state and can be used to construct robust supramolecular architectures. researchgate.net
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular assembly.
The combination of these non-covalent interactions could lead to the formation of complex and functional supramolecular structures. For example, the interplay of hydrogen and halogen bonding could be used to create porous materials for gas storage or separation, or to design materials with specific optical or electronic properties.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) Oxime
Direct academic research focusing exclusively on 3,5-dichloro-4-hydroxybenzaldehyde oxime is sparse. However, a significant body of knowledge can be extrapolated from the well-documented chemistry of its parent aldehyde and the general class of aldoximes. The synthesis is typically achieved through a straightforward condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and a hydroxylamine (B1172632) salt in the presence of a base. researchgate.net The reactivity of the molecule is dictated by three primary functional groups: the phenolic hydroxyl group, the dichlorinated aromatic ring, and the oxime moiety. The oxime group can undergo various transformations, including hydrolysis back to the aldehyde, reduction to an amine, or rearrangement reactions like the Beckmann rearrangement. noaa.govwikipedia.org The electronic properties of the dichlorinated phenol (B47542) ring are expected to influence the reactivity of the oxime, particularly the acidity of the hydroxyl protons and the susceptibility of the C=N bond to nucleophilic or electrophilic attack. Studies on substituted benzaldehyde (B42025) oximes indicate that the electronic nature of ring substituents affects reaction pathways, such as in photoinduced electron-transfer reactions where they can influence the formation of corresponding aldehydes and nitriles. nih.gov
Unexplored Reactivity and Derivatization Opportunities
The full synthetic potential of this compound remains largely untapped. Its multifunctionality presents numerous opportunities for novel derivatization.
O-Alkylation and Acylation: The oxime's hydroxyl group can be readily alkylated or acylated to produce a variety of oxime ethers and esters. These derivatives are not only synthetically useful but have been explored for a range of biological activities. researchgate.net The phenolic hydroxyl also offers a site for selective derivatization, potentially leading to bifunctional molecules.
Cycloaddition Reactions: Oximes and their derivatives can participate in various cycloaddition reactions. As a nitrile oxide precursor, this compound could be used in 1,3-dipolar cycloadditions to synthesize substituted isoxazoles and isoxazolines, which are important heterocyclic scaffolds in medicinal chemistry.
Radical Chemistry: Modern synthetic methods have increasingly utilized the N-O bond of oximes as a source of iminyl radicals through transition metal or photoredox catalysis. nsf.govresearchgate.net Exploring the generation of an iminyl radical from this compound could unlock novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Metal Complexation: Oximes are well-known ligands for metal ions. wikipedia.org The potential of this compound as a chelating agent, possibly involving both the oxime and phenolic hydroxyl groups, has not been investigated. Such complexes could have applications in catalysis or materials science.
A summary of potential derivatization pathways is presented below.
| Reaction Type | Reagents/Conditions | Potential Product Class |
| O-Alkylation (Oxime) | Alkyl halide, Base | Oxime ethers |
| O-Acylation (Oxime) | Acyl chloride, Base | Oxime esters |
| O-Alkylation (Phenol) | Alkyl halide, Base | Phenolic ethers |
| Nitrile Formation | Dehydration (e.g., Ac₂O) | 3,5-Dichloro-4-hydroxybenzonitrile |
| Amine Formation | Reduction (e.g., H₂, Na/Hg) | 3,5-Dichloro-4-hydroxybenzylamine |
| 1,3-Dipolar Cycloaddition | Oxidation (e.g., NCS) then Alkene/Alkyne | Isoxazolines/Isoxazoles |
| Iminyl Radical Formation | Photocatalyst, Light | Radical intermediates for C-C coupling |
Advancements in Synthetic Methodologies and Process Intensification
While the classical synthesis of oximes is robust, recent advancements focus on improving efficiency, safety, and environmental impact, which are all applicable to the production of this compound. nih.gov
Green Solvents and Catalysts: Methodologies using water, ethanol (B145695), or biphasic systems instead of traditional organic solvents are being developed. researchgate.netnih.gov The use of solid catalysts like zinc oxide or bismuth(III) oxide can simplify workup and reduce waste. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for oxime formation, often from hours to minutes, while improving yields. researchgate.nettandfonline.com This approach offers a clear path to process intensification for the synthesis of the title compound.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, safety, and scalability. The oximation reaction is well-suited for adaptation to a flow process.
Alternative Synthetic Routes: Beyond the standard condensation, routes such as the direct oxidation of primary amines or the reduction of nitro compounds offer alternative pathways that may be advantageous depending on precursor availability. orgsyn.org Recently, electrochemical methods for generating hydroxylamine in situ for reaction with ketones have been reported, presenting a novel and sustainable approach for oxime synthesis. acs.org
Prospects for Novel Applications in Chemical Research and Development
The specific substitution pattern of this compound suggests potential utility in several areas of chemical R&D.
Medicinal Chemistry: The 3,5-dichlorophenyl moiety is present in several bioactive molecules. For instance, the core structure is related to that found in MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist. nih.gov The oxime can serve as a versatile synthetic intermediate for building more complex molecules, such as N-containing heterocycles, for biological screening. nsf.gov
Agrochemicals: Oximes and their derivatives are used as fungicides and herbicides. nih.gov The halogenated phenolic structure is a common feature in many pesticides. Therefore, this compound and its derivatives are logical candidates for screening in agrochemical discovery programs.
Materials Science: The ability of oximes to act as ligands and the potential for polymerization make this compound a candidate for developing new coordination polymers or functional materials. wikipedia.orgnsf.gov The presence of the reactive oxime and phenol groups could allow it to be incorporated into polymer backbones or used as a cross-linking agent.
Future research should focus on the systematic exploration of these areas, beginning with the thorough characterization of the compound and a detailed investigation into its fundamental reactivity.
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-dichloro-4-hydroxybenzaldehyde oxime, and how can reaction conditions influence yield?
The oxime is typically synthesized via condensation of 3,5-dichloro-4-hydroxybenzaldehyde (Ph-CHO) with hydroxylamine hydrochloride under controlled pH (e.g., alkaline conditions). Key parameters include temperature (25–60°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. For example, adjusting pH to 9–10 enhances nucleophilic attack by hydroxylamine, while excess aldehyde may lead to side products like Schiff bases. Monitoring reaction progress via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- NMR : In H NMR, the oxime proton (N–OH) appears as a singlet near δ 10–12 ppm, while aromatic protons (Cl-substituted benzene) show splitting patterns consistent with para-substitution. C NMR confirms the oxime group (C=N–OH) near 150–160 ppm .
- IR : Strong absorption bands for O–H (3200–3400 cm), C=N (1640–1680 cm), and C–Cl (600–800 cm) are key identifiers .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula CHClNO (MW: 207.01 g/mol) .
Q. How can researchers assess the purity of this compound, and what chromatographic methods are recommended?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) provide optimal separation. Purity >95% is achievable via recrystallization from ethanol/water mixtures, validated by melting point consistency (mp ~160–165°C) .
Advanced Research Questions
Q. What computational methods can elucidate the electronic structure and reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict charge distribution, frontier molecular orbitals, and reaction pathways. For example, the oxime’s lone pair on the nitrogen atom facilitates nucleophilic attack, while electron-withdrawing Cl groups enhance electrophilicity at the carbonyl carbon. Solvent effects (PCM models) refine accuracy in predicting reaction kinetics .
Q. How do hydrogen-bonding interactions influence the stability and crystallographic packing of this compound?
Single-crystal X-ray diffraction (SHELX-refined) reveals intermolecular O–H⋯N hydrogen bonds between oxime groups and Cl⋯Cl halogen interactions, stabilizing the lattice. Hydrogen-bond strength correlates with torsional angles in the oxime moiety, which can be quantified using Hirshfeld surface analysis .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting patterns in NMR?
- Dynamic Effects : Temperature-dependent NMR studies identify rotational barriers in the oxime group (e.g., syn/anti isomerism).
- Multi-Nuclear NMR : N NMR distinguishes tautomeric forms, while Cl NMR detects Cl environments in the aromatic ring.
- X-ray Crystallography : Absolute configuration confirmation overcomes ambiguities from solution-state spectroscopy .
Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound in hepatic models?
Incubate the compound with liver microsomes (human or rodent) and monitor depletion via LC-MS/MS. Key parameters:
- Co-factors : NADPH regeneration system for cytochrome P450 enzymes.
- Kinetics : Calculate intrinsic clearance (CL) using the substrate depletion method.
- Metabolite Identification : High-resolution MS/MS detects hydroxylated or conjugated products (e.g., glucuronidation at the phenolic –OH group) .
Methodological Notes
- Crystallography : SHELX software (SHELXL/SHELXS) is recommended for structure refinement, leveraging intensity data and Fourier maps to resolve disorder or twinning .
- Toxicity Screening : While phosgene oxime analogs exhibit acute toxicity, in vitro assays (e.g., MTT or LDH release in hepatocytes) are preferred for academic studies over in vivo models .
- Data Reproducibility : Cross-validate spectral data with PubChem, CAS, or EPA DSSTox entries to ensure consistency with literature benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
